4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate
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Overview
Description
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C23H19BrN2O4 and a molecular weight of 467.323 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
The synthetic routes and reaction conditions for preparing 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate are not extensively documented in the available literature. . Industrial production methods for this compound are not well-established due to its rarity and specialized use in research.
Chemical Reactions Analysis
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate can be compared with other similar compounds, such as:
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
4-Bromo-2-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an additional bromine atom on the phenyl ring.
Properties
CAS No. |
769147-02-6 |
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Molecular Formula |
C25H23BrN2O5 |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C25H23BrN2O5/c1-3-31-19-12-10-18(11-13-19)25(30)33-22-14-9-17(15-23(22)32-4-2)16-27-28-24(29)20-7-5-6-8-21(20)26/h5-16H,3-4H2,1-2H3,(H,28,29)/b27-16+ |
InChI Key |
GBOSGFJVLVIGFN-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br)OCC |
Origin of Product |
United States |
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